ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
Description
This compound features a pyrimidine core substituted at position 6 with a 1H-1,2,4-triazol-1-yl group. The pyrimidine is linked via an azetidine ring to a piperazine moiety, which is esterified with an ethyl carboxylate (Fig. 1). This structure integrates multiple pharmacophoric elements:
- Pyrimidine-triazole motif: Common in kinase inhibitors and antimicrobial agents.
- Azetidine: A strained 4-membered ring that enhances conformational rigidity.
- Piperazine-ethyl carboxylate: A polar group influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O3/c1-2-28-17(27)23-5-3-22(4-6-23)16(26)13-8-24(9-13)14-7-15(20-11-19-14)25-12-18-10-21-25/h7,10-13H,2-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJDYKEMAFKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazole and pyrimidine rings. Reagents such as hydrazine and formamide are often used under reflux conditions.
Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using azetidine-3-carboxylic acid derivatives.
Coupling with Piperazine: The final step involves coupling the azetidine intermediate with piperazine-1-carboxylate under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Ester Hydrolysis and Amidation Reactions
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups. For example:
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Conditions : Aqueous HCl (acidic) or NaOH (basic) at reflux.
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Applications : Conversion to amides via coupling agents like HCTU or HOBt with amines (e.g., substituted piperazines).
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Ester hydrolysis | 4N HCl in dioxane | Carboxylic acid derivative | |
| Amidation | HCTU, HOBt, DIPEA, amines | Piperazine- or azetidine-linked amides |
Nucleophilic Substitution at Piperazine and Azetidine Moieties
The piperazine and azetidine rings participate in nucleophilic substitutions due to their secondary amine groups:
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Piperazine reactivity : Reacts with acyl chlorides or alkyl halides to form substituted derivatives.
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Azetidine reactivity : The strained four-membered ring undergoes ring-opening reactions under strong nucleophiles (e.g., Grignard reagents).
Example :
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Piperazine reacts with 4-carboxybenzaldehyde under peptide coupling conditions to form intermediates like 20 and 21 .
Electrophilic Aromatic Substitution on Triazole-Pyrimidine Rings
The triazole and pyrimidine aromatic systems undergo electrophilic substitution (e.g., nitration, halogenation):
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Triazole : Reacts at the N1 position due to electron-rich nitrogen atoms.
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Pyrimidine : Halogenation at the 2- or 4-positions enhances bioactivity .
| Reaction Site | Electrophile | Product | Application |
|---|---|---|---|
| Pyrimidine C-2 | Cl₂, Br₂ | 2-Chloropyrimidine | Anticancer derivatives |
| Triazole N1 | HNO₃/H₂SO₄ | Nitro-triazole | Energetic materials |
Coordination with Metal Ions
The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes. These interactions are leveraged in catalysis or antimicrobial applications :
Key Findings :
Stability and Degradation Pathways
The compound degrades under harsh conditions:
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Thermal degradation : Decomposes above 200°C, releasing CO₂ and morpholine derivatives.
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Photolysis : UV exposure leads to cleavage of the ester group.
| Degradation Pathway | Conditions | Major Byproducts |
|---|---|---|
| Hydrolysis | High pH, heat | Carboxylic acid, ethanol |
| Oxidation | H₂O₂, light | Pyrimidine N-oxide |
Analytical Characterization
Reaction monitoring employs:
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NMR : To track ester hydrolysis (disappearance of ethyl proton signals at δ 1.2–1.4 ppm).
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Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 386.416 for the parent compound).
Scientific Research Applications
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate has several notable applications in scientific research:
Neuroprotection: It has been studied for its potential to protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, which could be useful in treating conditions like arthritis and other inflammatory diseases.
Anticancer: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key molecular pathways involved in inflammation and cell death. It targets proteins such as NF-kB and ATF4, which are crucial in the regulation of inflammatory responses and apoptosis . By inhibiting these pathways, the compound can reduce inflammation and protect cells from stress-induced damage.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle :
- The target compound’s pyrimidine core (vs. phenyl or pyridazine ) may enhance π-π stacking in enzyme active sites. Pyrimidines are widely used in kinase inhibitors (e.g., gefitinib).
- Pyridazine in introduces additional nitrogen atoms, increasing polarity but reducing metabolic stability.
Triazole Orientation: The 1H-1,2,4-triazol-1-yl group at position 6 on pyrimidine (target) vs. highlights isomerization effects in triazolopyrimidines, suggesting positional stability impacts activity .
Linker Groups: The azetidine-carbonyl linker in the target compound provides rigidity compared to the flexible piperidine-carbonyl in . Azetidine’s strain may improve binding specificity.
Biological Implications :
- Piperazine derivatives (target, ) are common in CNS drugs due to blood-brain barrier penetration. The ethyl ester in the target compound may act as a prodrug, hydrolyzing to a carboxylic acid in vivo.
- Dual triazole-pyrazine systems () exhibit metal-chelating properties, useful in antimicrobials, but lack the piperazine/azetidine synergy seen in the target compound.
Biological Activity
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Triazole ring: Known for its role in enhancing biological activity through hydrogen bonding.
- Pyrimidine moiety: Often associated with nucleic acid interactions.
- Azetidine and piperazine rings: Contribute to the compound's pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other triazole derivatives that have shown promise as enzyme inhibitors .
- Receptor Modulation: It is hypothesized that the compound can modulate receptor activity by binding to specific sites, potentially influencing signaling pathways related to cancer and inflammation .
Anticancer Properties
Research indicates that compounds containing the triazole moiety often exhibit anticancer properties. For instance, studies have demonstrated that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 4-(...) | HeLa (cervical carcinoma) | 9.6 ± 0.7 |
| Ethyl 4-(...) | L1210 (murine leukemia) | 41 ± 3 |
| Ethyl 4-(...) | CEM (human T-cell leukemia) | Not specified |
This data suggests that the incorporation of the triazole ring significantly enhances cytotoxicity against cancer cells .
Antimicrobial Activity
Similar compounds have also been evaluated for their antimicrobial properties. The presence of the triazole structure is often linked to increased efficacy against bacterial and fungal pathogens. The specific biological assays conducted include:
- Minimum Inhibitory Concentration (MIC) tests against various strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These findings highlight the potential of this compound as a broad-spectrum antimicrobial agent .
Study on Pain Modulation
A notable study investigated the effects of a related piperazine derivative on pain modulation in animal models. The results indicated that administration led to a significant reduction in tactile allodynia and thermal hyperalgesia, suggesting potential applications in pain management therapies .
In Vivo Efficacy
In vivo studies have shown that compounds similar to ethyl 4-(...) can effectively reduce tumor growth in xenograft models. These studies often measure tumor volume reduction percentage compared to control groups.
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Ethyl 4-(...) | 65 |
Such results provide compelling evidence for further exploration of this compound in oncological applications .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be characterized?
The synthesis involves multi-step reactions, typically starting with coupling heterocyclic precursors. A general approach includes:
- Step 1 : Condensation of the pyrimidine-triazole fragment (e.g., 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine) with azetidine-3-carboxylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Activation of the azetidine carbonyl group using coupling agents like HATU or EDC, followed by reaction with the piperazine-1-carboxylate fragment .
- Characterization : Intermediates are analyzed via ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment (>95%) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the connectivity of the azetidine, pyrimidine-triazole, and piperazine moieties. Key signals include downfield shifts for the triazole protons (~8.5–9.0 ppm) and carbonyl carbons (~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z ~483.2) and fragmentation patterns .
Q. What are the primary functional groups influencing this compound’s reactivity?
- The 1,2,4-triazole moiety participates in hydrogen bonding and π-π stacking, critical for target binding.
- The azetidine-3-carbonyl group enhances conformational rigidity, improving selectivity in biological assays .
- The piperazine-1-carboxylate fragment provides solubility and modulates pharmacokinetic properties .
Advanced Research Questions
Q. How can conflicting bioactivity data from different studies be resolved?
Contradictions in activity (e.g., IC₅₀ variations) may arise from:
- Experimental Variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., ATP concentration in kinase assays) .
- Compound Stability : Hydrolysis of the ester group (ethyl carboxylate) under physiological pH (7.4) can alter efficacy. Stability studies using HPLC at 37°C over 24 hours are recommended .
- Solution : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate purity via orthogonal methods (e.g., NMR + LC-MS) .
Q. What strategies optimize the compound’s stability during in vitro assays?
- pH Adjustment : Buffering solutions (e.g., PBS with 0.1% BSA) prevent ester hydrolysis .
- Temperature Control : Store stock solutions at -80°C in anhydrous DMSO to minimize degradation .
- Structural Modifications : Replace the ethyl carboxylate with a tert-butyl group (as in tert-butyl piperazine derivatives) to enhance stability .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core Modifications : Synthesize analogs with:
- Varied heterocycles (e.g., pyrazole instead of triazole) .
- Alternative linkers (e.g., replacing azetidine with piperidine) .
- Biological Testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Data Analysis : Correlate substituent electronegativity (Hammett constants) with activity trends .
Methodological Tables
Table 1 : Key Stability Parameters Under Physiological Conditions
| Condition | Degradation Rate (t₁/₂) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 7.4, 37°C | 8.2 hours | Free piperazine derivative | |
| 10% FBS, 37°C | 12.5 hours | N/A (protein binding) |
Table 2 : SAR of Structural Analogs (Selected Examples)
| Analog Structure | Kinase Inhibition (IC₅₀, nM) | Notes | Reference |
|---|---|---|---|
| Pyrazole-triazole variant | EGFR: 12.3 ± 1.2 | Improved solubility | |
| Piperidine-linked derivative | VEGFR2: 45.7 ± 3.8 | Reduced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
